molecular formula C21H24N4OS B2726092 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide CAS No. 1797852-53-9

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Cat. No. B2726092
M. Wt: 380.51
InChI Key: OVGWZUNKWBUNGG-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide, also known as JNJ-31020028, is a novel and selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Scientific Research Applications

1. Anti-Acetylcholinesterase Activity

A study on piperidine derivatives, closely related to the compound , demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives were synthesized and evaluated, with certain substitutions leading to increased activity. One derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed extremely potent inhibition of acetylcholinesterase, making it a candidate for antidementia agent development (Sugimoto et al., 1990).

2. Synthesis and Bioactivity of Benzamides and Metal Complexes

Research involving the synthesis of benzamides and their metal complexes, including piperidine derivatives, was conducted to explore their structural features and bioactivity. These compounds showed promising in vitro antibacterial activity against various bacterial strains. Copper complexes, in particular, exhibited higher activities compared to the free ligands (Khatiwora et al., 2013).

3. Synthesis of Piperidines for Therapeutic Applications

A formal hetero-ene reaction involving amino acid derivatives was used to synthesize trisubstituted piperidines. The product distribution and diastereoselectivity of these compounds varied based on the type of Lewis acid and nitrogen-protecting group used. This research provides valuable insights into the synthesis of piperidines, which can be applied in the development of various therapeutic agents (Laschat et al., 1996).

4. Neuroleptic Activity of Benzamides

The synthesis and evaluation of benzamides, including those with piperidine structures, for neuroleptic activity were investigated. These compounds were assessed for their potential as neuroleptics, with some showing inhibitory effects on apomorphine-induced behavior in rats. This research could contribute to the development of new treatments for psychosis (Iwanami et al., 1981).

5. Synthesis of Piperidine Derivatives for Colorimetric Sensing

Research on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar to the compound , revealed their potential in colorimetric sensing of fluoride anions. This capability, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the application of these compounds in chemical sensing technologies (Younes et al., 2020).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-2-27-19-8-4-3-7-18(19)21(26)24-15-16-9-12-25(13-10-16)20-17(14-22)6-5-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGWZUNKWBUNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

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